Phorbol myristate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

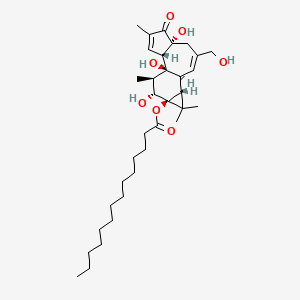

Eigenschaften

Molekularformel |

C34H54O7 |

|---|---|

Molekulargewicht |

574.8 g/mol |

IUPAC-Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 |

InChI-Schlüssel |

CESGKXMBHGUQTB-VONOSFMSSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Enduring Impact of Phorbol Myristate Acetate: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol (B1677699) 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a diterpene ester that has played a pivotal role in advancing our understanding of signal transduction and carcinogenesis. Originally isolated from the seed oil of the purging croton plant, Croton tiglium, its discovery as a potent tumor promoter revolutionized cancer research. This technical guide provides an in-depth exploration of the discovery, origin, and mechanism of action of PMA. It includes detailed experimental protocols for its isolation and key biological assays, a compilation of quantitative data on its activity, and visualizations of its associated signaling pathways, offering a comprehensive resource for the scientific community.

Discovery and Origin

The Natural Source: Croton tiglium

Phorbol myristate acetate (B1210297) is a natural product derived from plants of the Euphorbiaceae family, most notably the purging croton, Croton tiglium.[1] This shrub, native to Southeast Asia, has a long history in traditional medicine, where its seed oil (croton oil) was used as a powerful cathartic and counter-irritant.[1] The severe inflammatory and toxic properties of croton oil led researchers to investigate its active constituents.[2]

Early Investigations and the Identification of Phorbol

The journey to identifying PMA began with studies into the tumor-promoting properties of croton oil in the 1940s.[1] These classic studies established the two-stage model of carcinogenesis, where a single application of a sub-carcinogenic dose of an initiator (like 7,12-dimethylbenz[a]anthracene (B13559), DMBA) followed by repeated applications of a promoter (croton oil) led to the development of skin papillomas in mice.[1][3]

The foundational diterpene alcohol, phorbol, was first isolated in 1934 as a hydrolysis product of croton oil, and its complex tetracyclic structure was elucidated in 1967.[4][5]

Isolation and Characterization of this compound Acetate

In the late 1960s, the laboratories of Erich Hecker and Benjamin L. Van Duuren were instrumental in isolating and identifying the active tumor-promoting principles from croton oil.[1][6] Through systematic fractionation and biological assays, they identified a family of phorbol diesters as the causative agents. The most potent of these was identified as phorbol 12-myristate 13-acetate (PMA).[1][7] This discovery provided researchers with a pure, highly potent compound to meticulously study the mechanisms of tumor promotion.

Experimental Protocols

Isolation of Phorbol Esters from Croton tiglium Seeds

The isolation of phorbol esters is a multi-step process involving solvent extraction and chromatography. The following is a generalized protocol based on methodologies described in the literature.[2][8][9]

Materials:

-

Ground Croton tiglium seeds

-

Methanol (B129727) or Acetone (B3395972) (HPLC grade)

-

Sonicator

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, acetonitrile (B52724), water)

Protocol:

-

Extraction: Macerate finely ground Croton tiglium seed powder (e.g., 25 g) in a suitable solvent like methanol or acetone (e.g., 150 mL).[8] Sonicate the mixture for approximately 30 minutes to enhance extraction efficiency.[8]

-

Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate to dryness using a rotary evaporator under reduced pressure.[8]

-

Preliminary Purification (Column Chromatography): The crude extract is subjected to repeated column chromatography on silica gel. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate fractions based on polarity.

-

Final Purification (Preparative HPLC): Fractions showing biological activity or containing compounds with the characteristic UV absorbance of phorbol esters are further purified using preparative HPLC with a C18 column. A mobile phase gradient of acetonitrile and water is commonly employed to isolate individual phorbol esters, including PMA.[9]

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Experimental Workflow: Isolation of PMA

Caption: Workflow for the isolation and purification of PMA.

Two-Stage Mouse Skin Carcinogenesis Assay

This classic in vivo assay is used to evaluate the tumor-initiating and -promoting activity of chemical compounds.[3][10]

Materials:

-

Susceptible mouse strain (e.g., CD-1, FVB)

-

Initiator: 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in acetone

-

Promoter: PMA (TPA) dissolved in acetone

-

Electric clippers

-

Micropipette

Protocol:

-

Acclimation and Shaving: Acclimate mice (typically 6-7 weeks old) to the housing conditions. One week prior to initiation, shave the dorsal skin of the mice with electric clippers, taking care not to break the skin.[11]

-

Initiation: At 7-8 weeks of age, apply a single, sub-carcinogenic dose of DMBA (e.g., 100-400 nmol) topically to the shaved area in a small volume of acetone (e.g., 100 µL).[3][11]

-

Promotion: One to two weeks after initiation, begin the promotion phase. Apply a specific dose of PMA (e.g., 5-10 nmol) in acetone (e.g., 100 µL) to the same area.[11] This treatment is repeated, typically twice weekly, for the duration of the experiment (e.g., 20-30 weeks).[11]

-

Tumor Monitoring: Monitor the mice weekly for the appearance of papillomas. Record the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).[11] Tumors are typically counted when they reach a diameter of 1 mm or greater and persist for at least two weeks.[11]

-

Data Analysis: Analyze the data to determine the tumor-promoting efficacy of the tested compound. The incidence and multiplicity of tumors are the primary endpoints.

Experimental Workflow: Two-Stage Carcinogenesis

Caption: Protocol for two-stage mouse skin carcinogenesis.

Quantitative Data

The biological activity of PMA has been extensively quantified in various experimental systems.

Table 1: In Vivo Tumor Promotion Dose-Response of PMA

| PMA Dose per Application | Frequency | Tumor Incidence (%) | Average Tumors per Mouse | Reference |

| 25 µg | 3x / week | 100 | > 10 | [12] |

| 5 µg | 3x / week | 100 | ~ 8 | [12] |

| 2.5 µg | 3x / week | 100 | ~ 4 | [12] |

| 0.5 µg | 3x / week | 72 | < 1 | [12] |

| 0.1 µg | 3x / week | 0 | 0 | [12] |

| 10 nmol (~6.2 µg) | 2x / week | ~93 | ~10.5 | [13] |

Table 2: In Vitro Biological Activity of PMA

| Assay / Cell Line | Effect | Concentration / IC₅₀ / EC₅₀ | Reference |

| Protein Kinase C (PKC) | Activation | EC₅₀: 11.7 nM | [14] |

| U-937 cells | Induction of attachment | EC₅₀: 0.45 nM | [14] |

| K562 cells | Cytotoxicity | GI₅₀: 0.00012 µg/mL | [14] |

| T84 colonic carcinoma cells | GPRC5A mRNA stimulation | 100 ng/mL (162 nM) | [15] |

| THP-1 cells | Induction of differentiation | 100-200 ng/mL | |

| Xenopus oocytes (Nav1.8) | Inhibition of peak current | EC₅₀: 2 nM | [16] |

Mechanism of Action: Signaling Pathways

The primary molecular target of PMA is Protein Kinase C (PKC).[17] PMA is a structural analog of diacylglycerol (DAG), the endogenous activator of most PKC isoforms. By binding to the C1 domain of PKC, PMA causes its translocation to the cell membrane and subsequent activation.[18] Unlike DAG, PMA is not readily metabolized, leading to sustained and potent activation of PKC.[1]

Protein Kinase C (PKC) Isoform Activation

PKC comprises a family of serine/threonine kinases that are classified into three groups. PMA potently activates the conventional (cPKC: α, βI, βII, γ) and novel (nPKC: δ, ε, η, θ) isoforms.[19] Atypical (aPKC: ζ, ι/λ) isoforms lack the typical C1 domain and are not activated by PMA.[19] The specific isoforms activated can vary by cell type, with PKCα and PKCβ being predominant in monocytes, for example.[20]

Downstream Signaling Cascades

The activation of PKC by PMA triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Two of the most critical downstream pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK/ERK Pathway: PKC can activate the Ras-Raf-MEK-ERK signaling cascade.[19][21] Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus where it phosphorylates and activates transcription factors such as c-Fos and c-Jun, which form the AP-1 complex.[22] AP-1 regulates the expression of genes involved in cell growth and proliferation.[23]

-

NF-κB Pathway: PMA is a potent activator of the NF-κB pathway.[14] Activated PKC can lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the NF-κB complex (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes, including cytokines and matrix metalloproteinases (MMPs) like MMP-9.[24][25]

Signaling Pathway: PMA-Induced PKC Activation

Caption: PMA activates PKC, leading to downstream MAPK and NF-κB signaling.

Conclusion

The discovery of this compound acetate as the active principle in croton oil was a landmark event in cancer biology. It provided an indispensable chemical tool that helped to unravel the complexities of tumor promotion and the central role of the Protein Kinase C family in signal transduction. The experimental models and molecular pathways elucidated through the use of PMA continue to inform research in oncology, immunology, and cell biology. This guide serves as a technical resource, consolidating the historical context, key experimental methodologies, and the molecular legacy of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved preparation of phorbol from croton oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novapublishers.com [novapublishers.com]

- 5. The chemical structure of a cocarcinogen and of phorbol isolated from croton oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phorbol esters from croton oil. Chemical nature and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical ionization mass spectrometry of the tumor promoter related 4aalpha-phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MiTO [mito.dkfz.de]

- 12. Dose-response studies with a pure tumor-promoting agent, this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Skin tumor promotion by phorbol esters is a two-stage process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Identification and characterization of human PEIG-1/GPRC5A as a 12-O-tetradecanoyl phorbol-13-acetate (TPA) and PKC-induced gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TPA (12-O-Tetradecanoylphorbol-13-Acetate) | Cell Signaling Technology [cellsignal.com]

- 18. stemcell.com [stemcell.com]

- 19. mdpi.com [mdpi.com]

- 20. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK signaling pathway | Abcam [abcam.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Suppression of PMA-induced tumor cell invasion and migration by ginsenoside Rg1 via the inhibition of NF-κB-dependent MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

Phorbol Myristate Acetate from Croton Oil: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Extraction, Purification, Mechanism of Action, and Experimental Use of Phorbol (B1677699) 12-Myristate 13-Acetate (PMA) Derived from Croton tiglium

Introduction

Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a diterpene ester derived from the seed oil of the purging croton plant, Croton tiglium.[1][2] It is a potent and widely utilized tool in biomedical research and drug development due to its ability to activate various signaling pathways, most notably as a powerful activator of Protein Kinase C (PKC).[3][4] This technical guide provides a comprehensive overview of PMA, from its natural source in croton oil to its application in sophisticated cell-based assays. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively and safely utilize this critical research compound.

PMA's biological activities are primarily attributed to its structural similarity to diacylglycerol (DAG), an endogenous activator of PKC.[5] By mimicking DAG, PMA potently and persistently activates conventional and novel PKC isoforms, triggering a cascade of downstream signaling events that influence a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[5][6] Its well-characterized pro-inflammatory and tumor-promoting properties have made it an invaluable tool for studying carcinogenesis and cellular signaling.[2][7]

This guide will detail the extraction and purification of PMA from croton oil, present its mechanism of action through key signaling pathways, provide detailed experimental protocols for its use in cell culture, and summarize relevant quantitative data.

Extraction and Purification of Phorbol Esters from Croton Oil

The primary natural source of PMA is the oil extracted from the seeds of Croton tiglium.[2] The seeds of Croton tiglium contain a complex mixture of phorbol esters, with PMA being a major active constituent.[1] The extraction and purification of PMA from croton oil is a multi-step process that requires careful handling due to the toxic and irritant nature of both the raw oil and the purified compounds.[8]

Quantitative Data on Phorbol Ester Content

The concentration of phorbol esters in Croton tiglium seeds can vary. Quantitative analysis is crucial for standardizing experiments.

| Parameter | Value | Reference |

| Phorbol Ester Content (untreated seeds) | 5.2 mg/100 g | [9] |

| Phorbol Ester Content (after purification) | 1.8 mg/100 g | [9] |

| PMA in untreated seed powder | 1.59 ± 0.01 mg/g | [10] |

| PMA in treated seed powder | 1.22 ± 0.00 mg/g | [10] |

| Crotonic Acid (untreated seeds) | 0.102 mg/100 g | [9] |

| Crotonic Acid (after purification) | Not detected | [9] |

| Phorbol yield from croton oil | 1.2% | [8] |

Experimental Protocol: Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of phorbol esters from Croton tiglium seeds, based on established methodologies.[8][9][11][12][13]

Materials:

-

Dried Croton tiglium seeds

-

Chloroform

-

Silica (B1680970) gel for column chromatography

-

Sodium bicarbonate (NaHCO3)

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Sonicator

-

Centrifuge

Procedure:

-

Seed Preparation: Grind dried Croton tiglium seeds into a fine powder.

-

Solvent Extraction:

-

Macerate the seed powder in methanol and sonicate for 30 minutes.[10]

-

Filter the mixture and evaporate the filtrate to dryness using a rotary evaporator to obtain a crude extract.[10]

-

Alternatively, for oil, perform repeated extractions with methanol to separate phorbol esters from triglycerides.[8] Phorbol esters can be extracted from 10 g of seed oil with 10 ml of methanol, repeated four times.[12]

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and acetone).

-

Load the dissolved extract onto the column.

-

Elute the column with a solvent gradient of increasing polarity, for example, starting with a hexane/acetone mixture (e.g., 20:1) and gradually increasing the acetone concentration.[11]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the desired phorbol esters.

-

-

Further Purification by HPLC:

-

Characterization: Confirm the identity and purity of the isolated PMA using analytical techniques such as NMR spectroscopy and mass spectrometry.

Mechanism of Action: Signaling Pathways

PMA exerts its diverse biological effects primarily through the activation of Protein Kinase C (PKC).[5] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways.

PKC Activation by PMA

PMA, as a structural analog of diacylglycerol (DAG), binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, leading to their activation.[6] This activation involves the translocation of PKC from the cytosol to the cell membrane.

Downstream Signaling Cascades

Upon activation, PKC phosphorylates a multitude of downstream target proteins, initiating several signaling cascades, including the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.[5][14]

Experimental Protocols for Cell-Based Assays

PMA is a versatile tool for a variety of cell-based assays. Below are protocols for inducing macrophage differentiation in THP-1 cells and for measuring PKC activation.

Protocol: PMA-Induced Differentiation of THP-1 Monocytes into Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using PMA.[15][16][17][18]

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

PMA stock solution (e.g., 0.5 mg/mL in DMSO)

-

6-well culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

PMA Treatment: Add PMA to the cell culture medium to a final concentration of 15-100 ng/mL.[17] The optimal concentration may vary depending on the specific application and should be determined empirically.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

-

Observation: After incubation, observe the cells under a microscope. Differentiated macrophages will become adherent and exhibit a larger, more spread-out morphology compared to the suspension phenotype of monocytes.

-

Resting Period: For some applications, it is beneficial to replace the PMA-containing medium with fresh, PMA-free medium and allow the cells to rest for an additional 24 hours.[17]

Protocol: Measurement of PKC Activation

This protocol provides a general method for assessing PKC activation in response to PMA stimulation by observing its translocation to the cell membrane.[19][20][21]

Materials:

-

Cells of interest cultured on coverslips

-

PMA

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against the PKC isoform of interest

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with the desired concentration of PMA for the appropriate duration.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

-

Immunostaining:

-

Incubate the cells with the primary antibody against the specific PKC isoform overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

-

Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the subcellular localization of the PKC isoform using a fluorescence microscope. An increase in membrane-associated fluorescence indicates PKC activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying the effects of PMA on gene expression.

References

- 1. A rapid method for isolating phorbol from croton oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. An improved preparation of phorbol from croton oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detoxification of Croton tiglium L. seeds by Ayurvedic process of Śodhana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. novapublishers.com [novapublishers.com]

- 13. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]

- 14. researchgate.net [researchgate.net]

- 15. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]

- 16. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 17. mdpi.com [mdpi.com]

- 18. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Phorbol (B1677699) Myristate Acetate on Protein Kinase C

Introduction

Phorbol 12-myristate 13-acetate (PMA), also known as TPA, is a potent and widely used pharmacological agent for the activation of Protein Kinase C (PKC).[1][2] As a structural and functional analog of the endogenous second messenger diacylglycerol (DAG), PMA is instrumental in dissecting the complex signaling pathways governed by PKC.[3][4][5] Its high potency, with activity in the nanomolar range, and slow metabolism compared to DAG make it a robust tool for inducing sustained PKC activation.[2][4][6] This guide provides a comprehensive overview of the molecular mechanism of PMA's action on PKC, details downstream signaling events, presents quantitative data on their interaction, and outlines key experimental protocols for studying this process.

Protein Kinase C (PKC): Structure and Isoform Classification

The PKC family comprises serine/threonine kinases that are central to cellular signal transduction, regulating processes like cell proliferation, differentiation, apoptosis, and gene expression.[7][8] PKCs are modular enzymes consisting of an N-terminal regulatory domain and a C-terminal catalytic domain linked by a hinge region.[7][8] An autoinhibitory pseudosubstrate sequence within the regulatory domain maintains the enzyme in an inactive state by blocking the substrate-binding site of the catalytic domain.[7][9]

Based on their requirements for activation, PKC isoforms are divided into three subfamilies:[8]

-

Conventional PKCs (cPKCs): Including isoforms α, βI, βII, and γ, these require both DAG (or PMA) and Ca2+ for full activation.[7][8] They possess two key regulatory domains: the C1 domain, which binds DAG/PMA, and the C2 domain, which functions as a Ca2+-dependent phospholipid-binding module.[7][8][9]

-

Novel PKCs (nPKCs): This group, which includes isoforms δ, ε, η, and θ, is activated by DAG (or PMA) but is independent of Ca2+.[7][8] They have a functional C1 domain but their C2 domain does not act as a calcium sensor.[7]

-

Atypical PKCs (aPKCs): Comprising isoforms ζ and ι/λ, these are independent of both DAG and Ca2+ for their activation.[7][8] They lack a functional C2 domain and their single C1 domain is unable to bind DAG or PMA.[7][8][9]

PMA specifically activates the conventional and novel PKC isoforms.[3][10][11]

Core Mechanism of PMA-Mediated PKC Activation

The activation of conventional and novel PKCs by PMA is a multi-step process involving cofactor binding, conformational changes, and membrane translocation.

-

PMA Binding to the C1 Domain: PMA is lipophilic and readily crosses the plasma membrane.[4][12] It mimics DAG by binding to a hydrophilic groove on the surface of the C1 domain, which is a cysteine-rich module that coordinates two zinc ions.[9][13] This binding event is the primary mechanism of action. The C1 domains of cPKC and nPKC isoforms occur as tandem repeats, C1A and C1B, which can display different affinities for DAG and phorbol esters.[9][14]

-

Membrane Translocation: In its inactive state, PKC resides primarily in the cytosol. The binding of PMA to the C1 domain significantly increases the hydrophobicity of the regulatory region, acting as a "hydrophobic switch" that drives the translocation of the entire enzyme from the cytosol to the plasma membrane (or other cellular membranes like the Golgi apparatus).[9][10][12][15] This membrane association is a hallmark of PKC activation.[16]

-

Conformational Change and Pseudosubstrate Release: Once anchored to the membrane, the interaction with phospholipids (B1166683), facilitated by PMA, induces a critical conformational change in the PKC molecule. This change relieves the autoinhibition by dislodging the pseudosubstrate domain from the catalytic site.[7]

-

Role of Calcium (for cPKCs): For conventional PKC isoforms, activation is further dependent on intracellular calcium levels. An increase in cytosolic Ca2+ leads to its binding to the C2 domain. This primes the enzyme by promoting its initial interaction with anionic phospholipids in the membrane, thereby facilitating the subsequent high-affinity binding of PMA to the C1 domain.[7][17] In effect, PMA lowers the Ca2+ concentration required for cPKC activation.[18]

-

Kinase Activation: With the pseudosubstrate removed, the catalytic domain is now accessible to its protein substrates. It can bind ATP and phosphorylate serine and threonine residues on target proteins, initiating a cascade of downstream signaling events.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversing the Paradigm: Protein Kinase C as a Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Protein kinase C - Wikipedia [en.wikipedia.org]

- 9. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]

- 11. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C1 domain - Wikipedia [en.wikipedia.org]

- 14. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 17. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of protein kinase C by tumor promoting phorbol esters, teleocidin and aplysiatoxin in the absence of added calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Phorbol Myristate Acetate (PMA) as a Protein Kinase C (PKC) Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol (B1677699) 12-myristate 13-acetate (PMA), also known as TPA (12-O-tetradecanoylphorbol-13-acetate), is a potent and widely used pharmacological tool for the activation of Protein Kinase C (PKC). As a structural analog of the endogenous second messenger diacylglycerol (DAG), PMA plays a critical role in elucidating the complex signaling pathways governed by PKC. This technical guide provides a comprehensive overview of the mechanism of PMA-induced PKC activation, the downstream signaling cascades, and detailed experimental protocols for its application in research and drug development.

Introduction: Phorbol Myristate Acetate and Protein Kinase C

Phorbol esters, natural products found in plants of the Euphorbiaceae family, are potent tumor promoters. The most common and potent of these is Phorbol 12-myristate 13-acetate (PMA).[1] Its biological effects are primarily mediated through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to numerous cellular processes.

The PKC family is divided into three main classes based on their activation requirements:

-

Conventional PKCs (cPKCs): (α, βI, βII, γ) - Require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): (δ, ε, η, θ) - Require DAG but are independent of Ca²⁺ for activation.

-

Atypical PKCs (aPKCs): (ζ, ι/λ) - Do not require Ca²⁺ or DAG for activation.

PMA potently activates both conventional and novel PKC isoforms by mimicking the action of DAG.[2] This activation initiates a cascade of downstream signaling events that regulate a wide array of cellular functions, including cell proliferation, differentiation, apoptosis, and inflammation.[3][4]

Mechanism of Action: How PMA Activates PKC

PMA is a lipophilic molecule that can readily cross the plasma membrane.[3] Once inside the cell, it directly binds to the C1 domain of conventional and novel PKC isoforms.[2][5] The C1 domain is the binding site for the endogenous activator, diacylglycerol (DAG). The binding of PMA to the C1 domain induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane.[3][5]

At the plasma membrane, in the presence of phospholipids (B1166683) like phosphatidylserine (B164497) (PS), the kinase domain of PKC becomes fully active. This activation is a critical step in the propagation of signals downstream of PKC.

Caption: Mechanism of PMA-induced PKC activation.

Downstream Signaling Pathways

The activation of PKC by PMA triggers a multitude of downstream signaling cascades, leading to diverse cellular responses. The specific outcomes depend on the cell type, the PKC isoforms expressed, and the cellular context. Key downstream pathways include:

-

MAP Kinase (MAPK) Pathways: PKC can activate the Raf-MEK-ERK pathway, which is crucial for cell proliferation and differentiation.[6] It can also activate the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis.[7]

-

NF-κB Signaling: PMA is a potent activator of the NF-κB transcription factor.[1] PKC can phosphorylate IKK (IκB kinase), leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in inflammation, immunity, and cell survival.

-

PI3K/Akt/mTORC1 Pathway: There is evidence of crosstalk between PKC and the PI3K/Akt pathway. PMA has been shown to induce the activation of mTORC1, a key regulator of cell growth and proliferation, in a manner that requires the coordinated action of classical and novel PKC isoforms.[1]

Caption: Major downstream signaling pathways activated by PMA-PKC.

Quantitative Data

The following table summarizes key quantitative parameters related to the use of PMA as a PKC activator.

| Parameter | Value | Notes |

| Molecular Weight | 616.8 g/mol | [2][8] |

| Potency | Active at nanomolar concentrations | [1][9] |

| Typical In Vitro Working Concentration | 10 ng/mL - 1 µg/mL | The optimal concentration is cell-type dependent and should be determined empirically.[8][10] |

| Binding Affinity (Kd) for PKC | Nanomolar range | Specific Kd values vary depending on the PKC isoform and the assay conditions. |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL) | [1][11] |

Experimental Protocols

General Considerations for PMA Use in Cell Culture

-

Solvent: PMA is typically dissolved in DMSO to prepare a stock solution.[11] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

-

Concentration and Time Course: The optimal concentration of PMA and the duration of treatment should be determined empirically for each cell type and experimental endpoint. A dose-response and time-course experiment is highly recommended.[12]

-

Controls: Appropriate controls are essential for interpreting results. These should include a vehicle control (DMSO) and may include a negative control (untreated cells) and a positive control (if available).

Protocol 1: Western Blot Analysis of Downstream PKC Substrate Phosphorylation (e.g., ERK1/2)

This protocol describes the detection of increased phosphorylation of ERK1/2, a downstream target of the PKC signaling pathway, in response to PMA treatment.

Materials:

-

Cell culture medium

-

PMA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

Starve cells in serum-free medium for a designated period (e.g., 4-24 hours) to reduce basal signaling.

-

Treat cells with the desired concentration of PMA for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Caption: Experimental workflow for Western blot analysis.

Protocol 2: Immunofluorescence Staining for PKC Translocation

This protocol allows for the visualization of PKC translocation from the cytosol to the plasma membrane upon PMA stimulation.

Materials:

-

Cells grown on glass coverslips in a multi-well plate

-

PMA stock solution (in DMSO)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a specific PKC isoform

-

Fluorescently labeled secondary antibody

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat cells with PMA for the desired time. Include a vehicle control.

-

-

Fixation:

-

Aspirate the medium and wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with the primary antibody against the PKC isoform of interest (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. In untreated cells, the PKC signal should be diffuse in the cytoplasm. In PMA-treated cells, a significant portion of the signal should be localized at the plasma membrane.

-

Protocol 3: In Vitro PKC Kinase Activity Assay

This protocol provides a method for directly measuring the kinase activity of PKC in cell lysates. Commercially available PKC kinase activity assay kits are recommended for this purpose.[13][14]

General Principle: These assays typically utilize a specific peptide substrate for PKC that is immobilized on a microplate. The cell lysate containing activated PKC is added to the wells along with ATP. The phosphorylated substrate is then detected using a phospho-specific antibody, often in an ELISA-like format.

Procedure (based on a generic kit):

-

Prepare Cell Lysates: Treat cells with PMA as described in Protocol 5.2 and prepare cell lysates according to the kit manufacturer's instructions.

-

Perform Kinase Reaction:

-

Add the cell lysate and ATP to the wells of the substrate-coated microplate.

-

Incubate for the recommended time and temperature to allow for substrate phosphorylation.

-

-

Detection:

-

Wash the wells to remove unbound components.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the wells.

-

Add an HRP-conjugated secondary antibody and incubate.

-

Wash the wells.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the PKC activity in the sample.

-

Conclusion

Phorbol 12-myristate 13-acetate is an invaluable tool for investigating the multifaceted roles of Protein Kinase C in cellular signaling. Its ability to potently and specifically activate conventional and novel PKC isoforms has allowed researchers to dissect the intricate downstream pathways that govern a wide range of physiological and pathological processes. A thorough understanding of its mechanism of action and the application of robust experimental protocols, such as those detailed in this guide, are essential for obtaining reliable and reproducible data in the fields of cell biology, pharmacology, and drug discovery.

References

- 1. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. licorbio.com [licorbio.com]

- 4. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]

- 5. Phorbol 12-myristate 13-acetate (PMA), PKC activator (CAS 16561-29-8) (ab120297) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. invivogen.com [invivogen.com]

- 9. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 14. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

Phorbol Myristate Acetate (PMA) and NF-κB Signaling Pathway Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol 12-myristate 13-acetate (PMA) is a potent tumor promoter and a widely used pharmacological tool to study a variety of cellular signal transduction pathways. One of the most well-characterized effects of PMA is its ability to activate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a family of transcription factors that plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a number of diseases, including cancer, inflammatory disorders, and autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanisms of PMA-induced NF-κB activation, detailed experimental protocols for its study, and a summary of quantitative data to aid researchers in this field.

The Core Signaling Pathway: From PMA to NF-κB Activation

PMA activates the NF-κB pathway primarily through its structural similarity to diacylglycerol (DAG), an endogenous second messenger. This allows PMA to directly bind to and activate Protein Kinase C (PKC) isozymes. The activation of PKC initiates a downstream signaling cascade that culminates in the nuclear translocation of NF-κB and subsequent gene transcription. The key steps in this pathway are outlined below.

Activation of Protein Kinase C (PKC)

PMA diffuses across the cell membrane and binds to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, mimicking the action of DAG. This binding event recruits PKC to the plasma membrane and induces a conformational change that activates its kinase activity. While both conventional and novel PKCs are activated by PMA, studies have specifically implicated novel PKC isoforms, particularly PKCδ and PKCε, in the activation of the NF-κB pathway.

IκB Kinase (IKK) Complex Activation

The activated PKC isoforms, through a series of intermediate steps that are not yet fully elucidated but may involve other kinases, lead to the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO). For the canonical NF-κB pathway, which is the primary pathway activated by PMA, the phosphorylation and activation of IKKβ are crucial.

Phosphorylation and Degradation of IκBα

The activated IKK complex, specifically IKKβ, phosphorylates the inhibitory protein IκBα at two specific serine residues (Ser32 and Ser36). In its resting state, IκBα is bound to the NF-κB heterodimer (most commonly p50/p65), sequestering it in the cytoplasm. Phosphorylation of IκBα marks it for ubiquitination by an E3 ubiquitin ligase complex, which subsequently leads to its degradation by the 26S proteasome.

Nuclear Translocation of NF-κB and Gene Transcription

The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit. This allows the active p50/p65 heterodimer to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes. This binding initiates the transcription of a wide array of genes, including those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, adhesion molecules, and anti-apoptotic proteins.

Quantitative Data on PMA-Induced NF-κB Activation

The activation of the NF-κB pathway by PMA is both dose- and time-dependent. The following tables summarize quantitative data from various studies to provide a reference for experimental design.

Table 1: Dose-Response of PMA on NF-κB Activation

| Cell Line | PMA Concentration | Effect | Reference |

| HEK293 | 10 ng/mL | Significant induction of NF-κB luciferase reporter activity | [1] |

| U937 | 3 nM | Activation of NF-κB cis-reporter vector | [2] |

| THP-1 | 5 ng/mL | Differentiation into macrophages, prerequisite for NF-κB studies | [3] |

| THP-1 | 25 ng/mL | High activation of IL-1β and IL-8 mRNA expression | [4] |

| HUVECs | 20 ng/mL | Time-dependent increase in p-p65 levels | [5] |

| K562 | Not specified | Increased NF-κB activity | [6] |

Table 2: Time-Course of PMA-Induced NF-κB Signaling Events

| Cell Line | PMA Treatment | Event | Time Point | Reference |

| HUVECs | 20 ng/mL | Peak p-p65 levels | 30-60 min | [5] |

| HUVECs | 20 ng/mL | Increased nuclear translocation of p65 | 30-120 min | [5] |

| Jurkat | PMA/Ionomycin | Peak P-p65s529 expression | 10 min | |

| Jurkat | PMA/Ionomycin | Peak total p65 nuclear localization | 30 min | |

| U1242 MG | 100 nM | Phosphorylation of cytosolic NF-κB p65 (Ser536) | 15-240 min | |

| RAW 264.7 | 50 ng/ml | Increased nuclear NF-κB p65 levels | 0-120 min |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PMA-induced NF-κB activation.

Protocol 1: Cell Culture and PMA Stimulation

Objective: To prepare cells for subsequent analysis of NF-κB activation.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, Jurkat, THP-1)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Seed cells in tissue culture plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

On the day of the experiment, dilute the PMA stock solution in complete culture medium to the desired final concentration (e.g., 10-100 ng/mL).

-

Remove the old medium from the cells and replace it with the PMA-containing medium. For control wells, use medium with the same concentration of DMSO as the PMA-treated wells.

-

Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours) at 37°C and 5% CO2.

-

After incubation, proceed with cell harvesting for downstream applications such as protein extraction or reporter assays.

Protocol 2: Nuclear and Cytoplasmic Protein Extraction

Objective: To separate nuclear and cytoplasmic proteins for subsequent analysis of NF-κB translocation by Western blotting.

Materials:

-

PMA-treated and control cells

-

Ice-cold PBS

-

Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors.

-

Nuclear Extraction Buffer (NEB): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors.

-

Microcentrifuge

-

1.5 mL microcentrifuge tubes

Procedure:

-

After PMA treatment, wash cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 200 µL of ice-cold CEB.

-

Vortex vigorously for 15 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic extract, and transfer it to a new pre-chilled tube.

-

Resuspend the remaining pellet (containing the nuclei) in 100 µL of ice-cold NEB.

-

Vortex on the highest setting for 15 seconds every 10 minutes for a total of 40 minutes on ice.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which is the nuclear extract.

-

Determine the protein concentration of both cytoplasmic and nuclear extracts using a protein assay (e.g., BCA assay).

-

Store the extracts at -80°C until use.

Protocol 3: Western Blot Analysis of Phosphorylated IκBα and Nuclear p65

Objective: To detect the levels of phosphorylated IκBα in the cytoplasm and the amount of p65 that has translocated to the nucleus.

Materials:

-

Cytoplasmic and nuclear extracts

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-Lamin B1 or Histone H3 for nuclear loading control, anti-GAPDH or β-tubulin for cytoplasmic loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Use antibodies against phospho-IκBα and a cytoplasmic loading control for the cytoplasmic extracts, and an antibody against p65 and a nuclear loading control for the nuclear extracts.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

Protocol 4: NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB.

Materials:

-

HEK293T or other easily transfectable cells

-

NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

PMA

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with PMA at the desired concentration for a specified time (e.g., 6 hours).

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction over the untreated control.

Conclusion

PMA is a powerful and reliable tool for activating the NF-κB signaling pathway in a wide range of cell types. Understanding the molecular mechanisms of this activation and having access to robust experimental protocols are essential for researchers studying the multifaceted roles of NF-κB in health and disease. This technical guide provides a solid foundation for investigating PMA-induced NF-κB signaling, from the initial steps of PKC activation to the downstream transcriptional consequences. The provided quantitative data and detailed methodologies will aid in the design and execution of experiments, ultimately contributing to a deeper understanding of this critical signaling pathway and its potential as a therapeutic target.

References

- 1. Additional Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [worldwide.promega.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activation of NF-kappaB mediates the PMA-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Phorbol 12-Myristate 13-Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol (B1677699) 12-myristate 13-acetate (PMA), a potent diterpene ester, is a widely utilized pharmacological tool for investigating a myriad of cellular processes. Its pleiotropic effects stem from its ability to mimic the endogenous second messenger diacylglycerol (DAG), leading to the activation of a specific subset of signaling proteins. This technical guide provides a comprehensive overview of the primary and secondary cellular targets of PMA, with a focus on the protein kinase C (PKC) family of serine/threonine kinases. We delve into the downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, and summarize the consequential effects on gene expression, cell proliferation, differentiation, and apoptosis. This document serves as a resource for researchers employing PMA, offering quantitative data on its activity, detailed experimental protocols for key assays, and visual representations of the intricate signaling networks it modulates.

Primary Cellular Target: Protein Kinase C (PKC)

The principal cellular target of PMA is the family of Protein Kinase C (PKC) isozymes.[1] PMA, a structural and functional analog of diacylglycerol (DAG), binds with high affinity to the C1 domain, a conserved cysteine-rich motif present in conventional (cPKC) and novel (nPKC) PKC isoforms.[2][3] This binding event recruits PKC from the cytosol to the plasma membrane, inducing a conformational change that relieves autoinhibition and activates the kinase. Atypical PKC (aPKC) isoforms lack a typical C1 domain and are therefore unresponsive to PMA.[2]

The activation of PKC is a critical event in signal transduction, initiating a cascade of phosphorylation events that regulate numerous cellular functions.[4] The specific downstream effects of PMA are contingent on the particular PKC isoforms expressed in a given cell type, as each isoform exhibits distinct substrate specificities and subcellular localizations.[5]

Quantitative Data: PMA-PKC Interaction and Cellular Responses

The following tables summarize key quantitative parameters related to the interaction of phorbol esters with PKC isoforms and the subsequent cellular effects of PMA.

Table 1: Binding Affinities of Phorbol Esters to PKC Isoforms

| PKC Isoform | Ligand | Binding Affinity (Kd) | Method | Reference |

| PKCθ C1a | [3H]PDBu | 250 ± 40 nM | In vitro binding assay | [6] |

| PKCθ C1b | [3H]PDBu | 1.6 ± 0.5 nM | In vitro binding assay | [6] |

| PKCα C1A | DAG | High Affinity | Isothermal Calorimetry | [7] |

| PKCα C1B | Phorbol Ester | High Affinity | Isothermal Calorimetry | [7] |

| PKCγ C1A | DAG/Phorbol Ester | High Affinity | Isothermal Calorimetry | [7] |

| PKCγ C1B | DAG/Phorbol Ester | High Affinity | Isothermal Calorimetry | [7] |

Note: PDBu (phorbol 12,13-dibutyrate) is a commonly used, high-affinity phorbol ester analog of PMA.

Table 2: Effective and Inhibitory Concentrations of PMA in Cellular Assays

| Cell Line | Cellular Effect | Assay | Concentration (EC50 / IC50 / GI50) | Reference |

| Human Neutrophils | Kinase Redistribution | N/A | 30 - 40 nM (EC50) | [8] |

| Human Neutrophils | NADPH Oxidase Activation | N/A | 30 - 40 nM (EC50) | [8] |

| K562 | Cytotoxicity | N/A | 0.00012 µg/mL (GI50) | [7] |

| MT4 | Antiviral activity (HIV-2) | MTT Assay | 0.7 nM (EC50) | [7] |

| MT4 | Antiviral activity (HIV-1) | MTT Assay | 0.9 nM (EC50) | [7] |

| NIH3T3 | Cytotoxicity | N/A | 0.01 µg/mL (GI50) | [7] |

| SNU-387 | Cytotoxicity | MTT Assay | > 10 µM (IC50) | [7] |

| U-937 | Cell Attachment | N/A | 0.45 nM (EC50) | [7] |

| Vero | Cytotoxicity | MTS Assay | 5.7 µM (CC50) | [7] |

| HaCaT | Cell Viability | MTT Assay | 10 nM: 66.60% viability | [9] |

| HaCaT | Cell Viability | MTT Assay | 50 nM: 57.05% viability | [9] |

| HaCaT | Cell Viability | MTT Assay | 100 nM: 36.68% viability | [9] |

| THP-1 | Cell Viability | Trypan Blue | 5 ng/mL: 93% viability (48h) | [9] |

| THP-1 | Cell Viability | Flow Cytometry (PI) | 100 ng/mL: ~92.55% viability (72h) | [9] |

Table 3: Recommended PMA Concentrations for THP-1 Differentiation

| PMA Concentration | Duration of Treatment | Rest Period | Outcome | Reference |

| 10 - 100 ng/mL | 2 - 24 hours | 24 - 72 hours | Differentiation to M1-like macrophages | |

| 5 ng/mL | 24 hours | 72 hours | Optimal for subsequent M(IL-4) polarization | [6] |

| 20 ng/mL | 3 days | N/A | Increased CD11b and CD14 expression, resistance to Salmonella-induced cell death | [10] |

| 30 ng/mL | 24 hours | N/A | Highest cell adhesion (96%) | [2] |

| 80 ng/mL | 24 hours | N/A | Effective induction of differentiation markers | [3] |

Downstream Signaling Pathways

Activation of PKC by PMA triggers a cascade of downstream signaling events that ultimately alter cellular function. The two most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK/ERK Pathway

The MAPK cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. PMA-induced PKC activation can lead to the phosphorylation and activation of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway.[11][12] This often involves a cascade of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.

Caption: PMA-induced activation of the MAPK/ERK signaling pathway.

NF-κB Pathway

The NF-κB pathway is a key regulator of the immune and inflammatory responses, cell survival, and proliferation.[13] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκBs.[13] PMA-activated PKC can lead to the phosphorylation of IκB kinase (IKK), which in turn phosphorylates IκBα.[8] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of its target genes.[13]

Caption: PMA-induced activation of the canonical NF-κB signaling pathway.

Non-PKC Targets of Phorbol Esters

While PKC isoforms are the most well-characterized targets of PMA, other proteins containing C1 domains can also bind to phorbol esters.[14][15] These "non-kinase" phorbol ester receptors are emerging as important mediators of PMA's cellular effects.

-

Munc13: A family of presynaptic proteins involved in neurotransmitter release. The C1 domain of Munc13 binds to DAG and phorbol esters, playing a role in synaptic vesicle priming.[1][16]

-

Chimaerins: A family of Rac-GTPase activating proteins (GAPs) that regulate the actin cytoskeleton. Their C1 domains bind DAG and phorbol esters, modulating their GAP activity.[3]

-

RasGRP: A family of Ras guanine (B1146940) nucleotide exchange factors (GEFs) that are activated by DAG and phorbol esters via their C1 domains, linking lipid signaling to Ras activation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the cellular effects of PMA.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

PMA stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of PMA in complete culture medium.

-

Remove the old medium from the wells and replace it with the PMA-containing medium or vehicle control (medium with the same concentration of DMSO as the highest PMA concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[14][17][18][19][20]

Western Blot Analysis of ERK1/2 Phosphorylation

This technique is used to detect the phosphorylation and activation of ERK1/2 in response to PMA stimulation.[10][21][22][23]

Materials:

-

Cells of interest

-

Serum-free medium

-

PMA stock solution

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with PMA at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

After treatment, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to PMA stimulation.[11][21][24][25][26]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a control reporter (e.g., Renilla luciferase)

-

PMA stock solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of PMA or a vehicle control for the desired duration (typically 3-24 hours).

-

After treatment, lyse the cells according to the reporter assay system's protocol.

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

In Vitro PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC from cell lysates or purified sources.[15][17][27][28][29]

Materials:

-

Cell lysate or purified PKC

-

PKC substrate (e.g., Histone H1 or a specific peptide substrate)

-

Lipid activator (phosphatidylserine and diacylglycerol or PMA)

-

[γ-32P]ATP

-

Kinase assay buffer

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, lipid activator, and PKC substrate.

-

Add the cell lysate or purified PKC to the reaction mixture.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of 32P incorporated into the substrate using a scintillation counter.

-

Determine the specific activity of PKC in the sample.

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for studying PMA's effects and a logical diagram of target validation.

Caption: A typical experimental workflow for investigating the cellular effects of PMA.

Caption: A logical workflow for validating the role of a specific PKC isoform in a PMA-induced cellular response.

References

- 1. Phorbolester-activated Munc13-1 and ubMunc13-2 exert opposing effects on dense-core vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the ligand binding site of C1 domains: A molecular dynamics simulation study of the C1 domain–phorbol 13-acetate–membrane system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propidium Monoazide is Unreliable for Quantitative Live–Dead Molecular Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural determinants of phorbol ester binding activity of the C1a and C1b domains of protein kinase C theta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. licorbio.com [licorbio.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of protein kinase C subtypes alpha, gamma, delta, epsilon, zeta, and eta by tumor-promoting and nontumor-promoting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

- 14. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 16. Munc13-1 acts as a priming factor for large dense-core vesicles in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Activation of NF-kappaB mediates the PMA-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Differential expression and subcellular-localization of protein-kinase-C, alpha, gamma, delta, xi and zeta isoforms in agf T-cells - modification during pma-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. med.upenn.edu [med.upenn.edu]

Phorbol 12-Myristate 13-Acetate (PMA) as a Tumor Promoter: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent tumor promoter widely utilized in cancer research to investigate the mechanisms of carcinogenesis and to model tumor promotion in vitro and in vivo. As a diacylglycerol (DAG) analog, PMA directly activates Protein Kinase C (PKC), a crucial node in cellular signaling, thereby triggering a cascade of downstream pathways implicated in cell proliferation, differentiation, inflammation, and apoptosis. This guide provides a comprehensive overview of PMA's mechanism of action, its application in experimental protocols, and the key signaling pathways it modulates.

Mechanism of Action

PMA's primary molecular target is the C1 domain of PKC isozymes, where it mimics the endogenous second messenger diacylglycerol (DAG).[1][2] This binding activates conventional (cPKC; isoforms α, β, γ) and novel (nPKC; isoforms δ, ε, η, θ) PKC isoforms.[3][4] Upon activation, PKC translocates to the plasma membrane and phosphorylates a multitude of substrate proteins, initiating downstream signaling cascades. The most well-characterized of these include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.[5][6][7] The activation of these pathways can lead to a variety of cellular responses that are highly context-dependent, varying with cell type, PMA concentration, and duration of exposure.

Quantitative Data on PMA Effects in Cancer Cell Lines

The cellular response to PMA is highly dependent on the concentration and the cell line being studied. The following tables summarize the quantitative effects of PMA across various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | PMA Concentration | Treatment Duration | Observed Effects | Reference(s) |

| THP-1 | Acute Monocytic Leukemia | 5 - 200 ng/mL | 24 - 72 hours | Differentiation into macrophages, adherence, morphological changes. | [1][8] |

| 100 ng/mL | 48 hours | Induction of macrophage-like phenotype. | [9][10] | ||

| K562 | Chronic Myelogenous Leukemia | 5 - 50 ng/mL | Up to 72 hours | Megakaryocytic differentiation, growth arrest. | [11] |

| MCF-7 | Breast Cancer | 10 - 100 nM | 24 - 48 hours | Growth arrest, induction of p21, increased cell migration. | [12][13] |